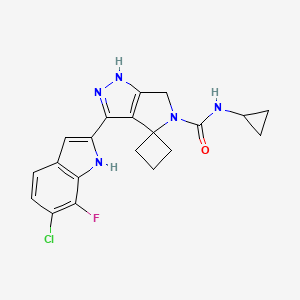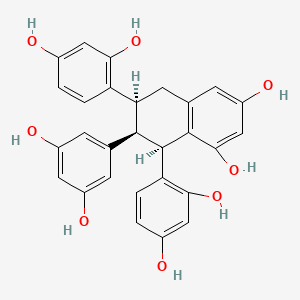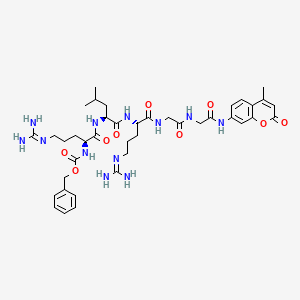
Z-Arg-Leu-Arg-Gly-Gly-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Arg-Leu-Arg-Gly-Gly-AMC is a peptide substrate primarily used to study protease activity. It consists of a pentapeptide sequence linked to the fluorescent group 7-amino-4-methylcoumarin (AMC). The “Z” denotes the benzyloxycarbonyl (Z) protecting group, which is used to protect amino acids from nonspecific reactions . This compound is particularly significant in the study of SARS-CoV papain-like protease (PLpro), where the sequence RLRGG is the C-terminal sequence of ubiquitin .
準備方法
Synthetic Routes and Reaction Conditions
Z-Arg-Leu-Arg-Gly-Gly-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino acids during the synthesis . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing industrial-grade HPLC systems .
化学反応の分析
Types of Reactions
Z-Arg-Leu-Arg-Gly-Gly-AMC primarily undergoes hydrolysis reactions. When exposed to proteases, the peptide bond between the glycine and AMC is cleaved, releasing the fluorescent AMC .
Common Reagents and Conditions
Reagents: Proteases such as SARS-CoV PLpro.
Conditions: The reaction is typically carried out in a buffer solution containing HEPES (pH 7.4), Triton X-100, BSA, and DTT.
Major Products
The major product of the hydrolysis reaction is free AMC, which can be detected by its fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm .
科学的研究の応用
Z-Arg-Leu-Arg-Gly-Gly-AMC is widely used in scientific research for the following applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of proteases.
Biology: Helps in understanding the role of proteases in various biological processes, including protein degradation and signal transduction.
Industry: Employed in high-throughput screening assays for the identification of protease inhibitors.
作用機序
Z-Arg-Leu-Arg-Gly-Gly-AMC exerts its effects by serving as a substrate for proteases. The protease cleaves the peptide bond, releasing AMC, which fluoresces. This fluorescence can be measured to assess the catalytic activity of the protease . The molecular target is the active site of the protease, and the pathway involves the hydrolysis of the peptide bond .
類似化合物との比較
Similar Compounds
Z-Leu-Arg-Gly-Gly-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
Z-Gly-Gly-Arg-AMC: A substrate used in thrombin generation assays.
Uniqueness
Z-Arg-Leu-Arg-Gly-Gly-AMC is unique due to its specific sequence, which makes it a suitable substrate for SARS-CoV PLpro. Its ability to release a fluorescent product upon cleavage allows for easy detection and quantification of protease activity .
特性
分子式 |
C40H56N12O9 |
|---|---|
分子量 |
848.9 g/mol |
IUPAC名 |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)/t28-,29-,30-/m0/s1 |
InChIキー |
BOVMHLIAYDDKAY-DTXPUJKBSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


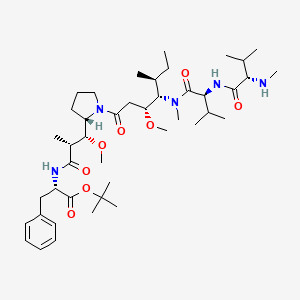
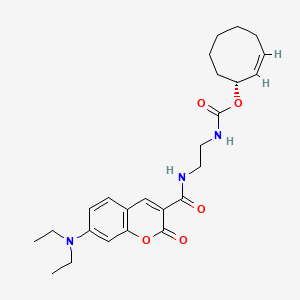
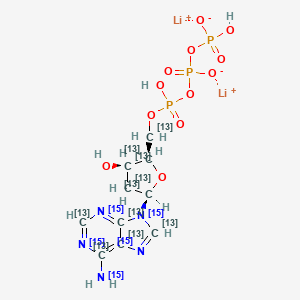
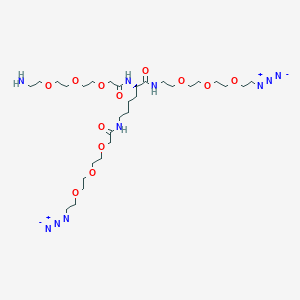
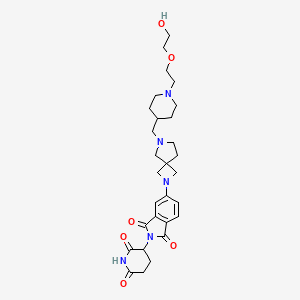
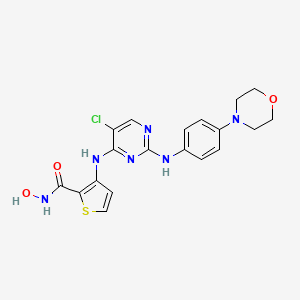

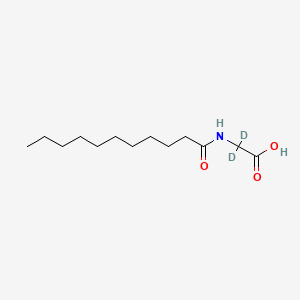
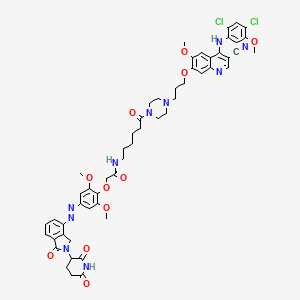
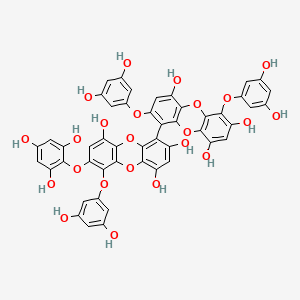
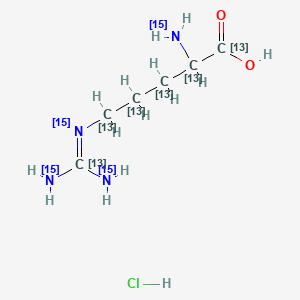
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
